![molecular formula C21H24Cl2FN3O3S B12768684 2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide CAS No. 934200-21-2](/img/structure/B12768684.png)
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with multiple substituents, including fluorine-18, which is a radioactive isotope commonly used in positron emission tomography (PET) imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the fluorine-18 isotope is a critical step, often achieved through nucleophilic substitution reactions using appropriate fluorinating agents under controlled conditions. The reaction conditions must be carefully optimized to ensure the incorporation of the radioactive isotope without degrading the compound.
Industrial Production Methods
Industrial production of this compound would require stringent control of reaction conditions, especially due to the presence of the radioactive fluorine-18. Large-scale synthesis would involve automated synthesis modules designed for radiochemistry, ensuring safety and reproducibility. The use of high-purity reagents and solvents is essential to achieve the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzamide core.
Reduction: This reaction can reduce specific substituents, potentially altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the positions of the chlorine atoms and the fluorine-18 isotope.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium fluoride (NaF) or potassium fluoride (KF) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the benzamide core, while substitution reactions can introduce different functional groups in place of the chlorine atoms or the fluorine-18 isotope.
Applications De Recherche Scientifique
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studying biological pathways and interactions due to its radioactive properties.
Medicine: Utilized in PET imaging to diagnose and monitor various diseases, including cancer.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide involves its interaction with specific molecular targets. The fluorine-18 isotope allows for the tracking of the compound within biological systems using PET imaging. The compound may bind to specific receptors or enzymes, allowing researchers to study its distribution and effects in real-time.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
- 2,4-dichloro-6-methylpyrimidine
- Mononuclear Fe (iii) complexes with 2,4-dichloro-6-(quinoline-8-ylimino)methyl)phenolate
Uniqueness
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide is unique due to the presence of the fluorine-18 isotope, which is not commonly found in similar compounds. This radioactive isotope provides significant advantages in imaging and diagnostic applications, making this compound particularly valuable in medical research.
Propriétés
Numéro CAS |
934200-21-2 |
|---|---|
Formule moléculaire |
C21H24Cl2FN3O3S |
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C21H24Cl2FN3O3S/c1-2-12-31(29,30)27-10-8-21(9-11-27,18-4-3-5-19(24)26-18)14-25-20(28)16-7-6-15(22)13-17(16)23/h3-7,13H,2,8-12,14H2,1H3,(H,25,28)/i24-1 |
Clé InChI |
VFUYRAIYZIADKB-MIGPCILRSA-N |
SMILES isomérique |
CCCS(=O)(=O)N1CCC(CC1)(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=CC=C3)[18F] |
SMILES canonique |
CCCS(=O)(=O)N1CCC(CC1)(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


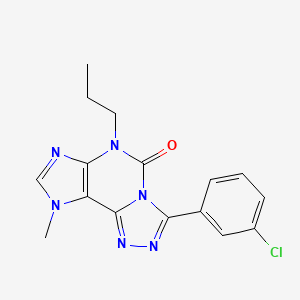


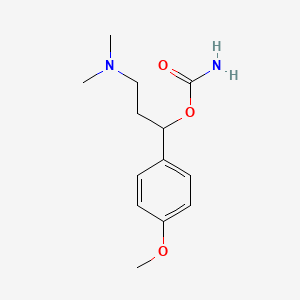

![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
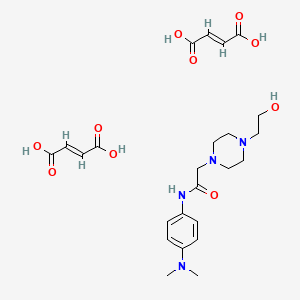
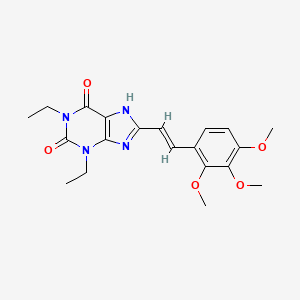

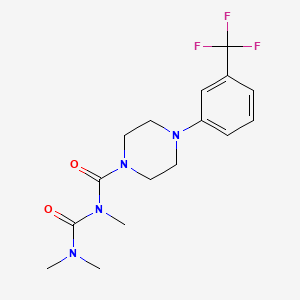
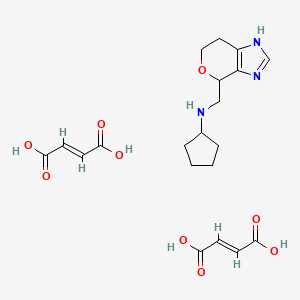

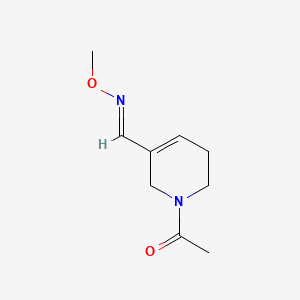
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
